molecular formula C7H6FN3 B13667993 7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13667993
M. Wt: 151.14 g/mol
InChI Key: OYHRKGFZAZNBKG-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom and a methyl group in the structure of this compound imparts unique chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for 7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor, modulating the activity of these targets and affecting various biological pathways. For example, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which are involved in signaling pathways related to immune responses and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of a fluorine atom in 7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its non-fluorinated analogs.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

7-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3

InChI Key

OYHRKGFZAZNBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=CC2=N1)F

Origin of Product

United States

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